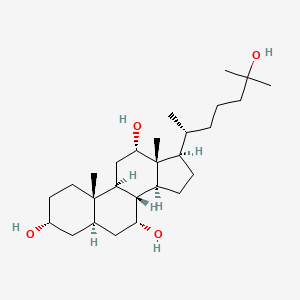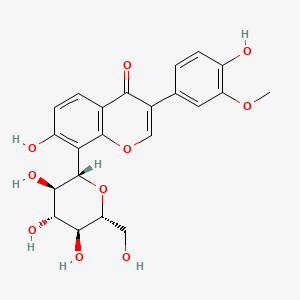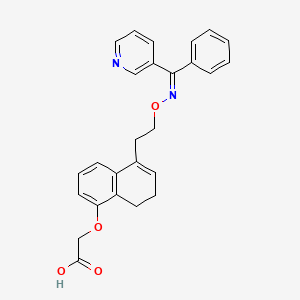
(Z)-ONO 1301
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ONO 1301 is a complex organic compound with a molecular formula of C26H24N2O4 and a molecular weight of 428.48 g/mol . This compound is characterized by its intricate structure, which includes a phenyl-pyridin-3-ylmethylidene group, an aminooxyethyl group, and a dihydronaphthalen-1-yl group, all connected through an acetic acid moiety.
Méthodes De Préparation
The synthesis of (Z)-ONO 1301 involves multiple steps, typically starting with the preparation of the individual functional groups followed by their sequential coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
(Z)-ONO 1301 has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (Z)-ONO 1301 stands out due to its unique structural features and versatile reactivity. Similar compounds include:
- Phenyl-pyridin-3-ylmethylidene derivatives
- Aminooxyethyl derivatives
- Dihydronaphthalen-1-yl derivatives Each of these compounds has distinct properties and applications, but the combination of these functional groups in the target compound provides a unique set of characteristics that make it valuable in various research and industrial contexts .
Propriétés
Formule moléculaire |
C26H24N2O4 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[[5-[2-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26- |
Clé InChI |
WBBLIRPKRKYMTD-SGEDCAFJSA-N |
SMILES isomérique |
C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4 |
SMILES canonique |
C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Synonymes |
(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


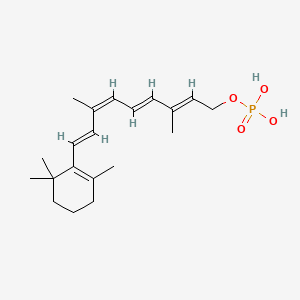
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)


![[3-benzofuro[2,3-c][1]benzoxepin-12(6H)-ylidenepropyl]dimethylammonium hydrogen fumarate](/img/structure/B1232472.png)
![[(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-22-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1232474.png)
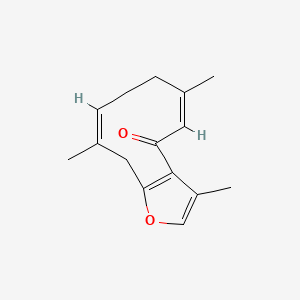
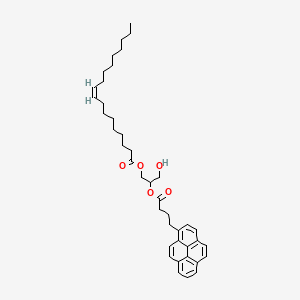
![Bicyclo[7.2.0]undec-4-ene-3,7-dione, 6-(acetyloxy)-2-hydroxy-4,11,11-trimethyl-8-methylene-, (1R,2R,4E,6R,9S)-](/img/structure/B1232479.png)
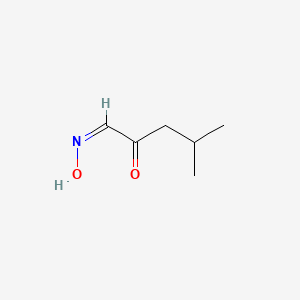
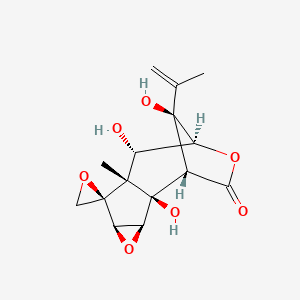
![1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B1232484.png)
